![molecular formula C8H12ClN3 B1629346 N-o-tolyl-guanidine hydrochloride CAS No. 6976-05-2](/img/structure/B1629346.png)
N-o-tolyl-guanidine hydrochloride
Overview
Description
“N-o-tolyl-guanidine hydrochloride” is a chemical compound with the molecular formula C8H12ClN3 . It is a light brown solid with a molecular weight of 185.66 . The IUPAC name for this compound is N-(2-methylphenyl)guanidine hydrochloride .
Synthesis Analysis
A rapid and new synthetic route for N,N′-di-o-tolyl guanidine (DTG) synthesis from cheap materials has been reported . The guanidine derivative N-{(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)aminomethylene}benzamide (3) has been obtained by the reaction of one measure of N-{[7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene]carbamothioyl}benzamide (2) with one measure of aniline in the presence of mercury (II) chloride and triethylamine in anhydrous dimethylformamide .
Molecular Structure Analysis
The molecular structure of “N-o-tolyl-guanidine hydrochloride” consists of a network of guanidinium cations and chloride anions .
Chemical Reactions Analysis
“N-o-tolyl-guanidine hydrochloride” has been found to be an excellent inhibitor for delaying copper (Cu) corrosion with an efficiency higher than 98% at 20 × 10−6 M in an acidic solution . The DTG was adsorbed onto the Cu surface via chemical adsorption and followed the Langmuir route .
Physical And Chemical Properties Analysis
“N-o-tolyl-guanidine hydrochloride” is a light brown solid . It has a molecular weight of 185.66 .
Scientific Research Applications
Comprehensive Analysis of N-o-tolyl-guanidine Hydrochloride Applications
Copper Corrosion Inhibition: N-o-tolyl-guanidine hydrochloride can be synthesized into N,N′-di-o-tolyl guanidine (DTG), which has been reported as an excellent inhibitor for delaying copper corrosion. This compound shows an efficiency higher than 98% at 20 × 10−6 M in an acidic solution, making it a potent agent for protecting copper materials from corrosion, especially in industrial settings where copper is a commonly used metal .
Water Quality Monitoring: Derivatives of guanidine, including compounds similar to N-o-tolyl-guanidine hydrochloride, have been detected in water, indicating their presence as pollutants. Research on these compounds is essential for maintaining high water quality and determining regulatory limits. This suggests that N-o-tolyl-guanidine hydrochloride could be monitored as part of water quality assessments to understand its distribution, fate, and potential emission sources .
Mechanism of Action
Target of Action
N-o-tolyl-guanidine hydrochloride is a guanidine derivative .
Biochemical Pathways
The biochemical pathways affected by N-o-tolyl-guanidine hydrochloride are currently unknown . Guanidine derivatives are known to be highly soluble in water, which may influence their interaction with various biochemical pathways .
Pharmacokinetics
Its molecular weight is 185.66 , which may influence its bioavailability and pharmacokinetic properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-o-tolyl-guanidine hydrochloride. For instance, guanidine derivatives are known to be persistent and mobile organic compounds (PMOCs), highly soluble in water, and pose a threat to water resource quality . This solubility can influence the compound’s distribution, fate, and emission source, which are critical to maintain high water quality and to determine regulatory limits for these pollutants .
properties
IUPAC Name |
2-(2-methylphenyl)guanidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c1-6-4-2-3-5-7(6)11-8(9)10;/h2-5H,1H3,(H4,9,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMCGTVQUBUJFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-o-tolyl-guanidine hydrochloride | |
CAS RN |
6976-05-2 | |
Record name | 6976-05-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20583 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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